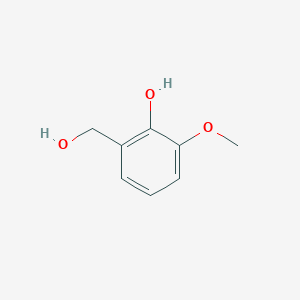

2-Hydroxy-3-methoxybenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZHSESNQIMXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195948 | |

| Record name | 3-Methoxysalicyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4383-05-5 | |

| Record name | 2-Hydroxy-3-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4383-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxysalicyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxysalicyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxysalicyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-3-methoxybenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6WC34BRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 2-Hydroxy-3-methoxybenzyl Alcohol

Executive Summary

Target Molecule: 2-Hydroxy-3-methoxybenzyl alcohol CAS: 4383-05-5 Synonyms: o-Vanillyl alcohol, 3-methoxysalicyl alcohol, 2-hydroxy-3-methoxybenzenemethanol. Primary Application: Pharmacophore intermediate, lignin model compound, vanilloid synthesis precursor.

This guide details the high-purity synthesis of this compound. While industrial routes often utilize the hydroxymethylation of guaiacol, that pathway suffers from regioselectivity issues (favoring the para-isomer, vanillyl alcohol).[1] For research and drug development applications requiring >98% purity, the selective reduction of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) is the gold standard. This protocol focuses on the sodium borohydride (NaBH₄) reduction route, optimized for yield and safety.

Molecule Profile & Retrosynthetic Analysis

Structural Properties

The target molecule is a trisubstituted benzene ring.[2] The steric proximity of the hydroxyl group (C2) and the methoxy group (C3) creates a unique electronic environment compared to its isomer, vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol).

| Property | Data |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| Melting Point | 61–63 °C (Lit.)[3][4] |

| Boiling Point | 135 °C @ 0.2 mmHg |

| Solubility | Soluble in alcohols, ethyl acetate, DCM; sparingly soluble in cold water. |

Retrosynthetic Logic

The synthesis is best approached via a Functional Group Interconversion (FGI) of the aldehyde to the alcohol.

-

Disconnection: The C-H bonds of the hydroxymethyl group are formed via hydride attack on the carbonyl.

-

Precursor: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde).

-

Reagent Selection: NaBH₄ is preferred over LiAlH₄ due to its chemoselectivity and milder handling requirements. It reduces the aldehyde without affecting the aromatic ring or the ether linkage.

Figure 1: Retrosynthetic disconnection showing the reduction pathway.

Primary Protocol: NaBH₄ Reduction of o-Vanillin

This protocol is designed for a 10 mmol scale but is linearly scalable.

Reagents & Materials

-

Precursor: o-Vanillin (1.52 g, 10 mmol).

-

Reducing Agent: Sodium Borohydride (NaBH₄) (0.38 g, 10 mmol). Note: Stoichiometrically, 0.25 eq is sufficient, but 1.0 eq is standard to ensure completion.

-

Solvent: Ethanol (95% or absolute, 20 mL).

-

Quenching Acid: 1M HCl.

-

Workup Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Experimental Workflow

Step 1: Solubilization

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

-

Add 1.52 g of o-vanillin .

-

Add 15 mL of Ethanol . Stir at room temperature until fully dissolved. The solution will be a pale yellow.

-

Expert Insight:o-Vanillin has a lower melting point (40-42°C) than vanillin and dissolves readily. If the solution is cloudy, gently warm to 30°C.

-

Step 2: Hydride Addition (Critical Control Point)

-

Place the RBF in an ice-water bath (0°C) .

-

Slowly add 0.38 g of NaBH₄ in small portions over 10–15 minutes.

-

Mechanism:[5][6] The reaction is exothermic.[7][8] Rapid addition can cause vigorous hydrogen evolution and solvent boil-over.

-

Observation: The yellow color of the aldehyde may fade as the conjugation is broken, though the phenolate formation (due to basicity of NaBH₄) often keeps the solution yellow/orange.

-

-

Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30–60 minutes .

Step 3: Monitoring

-

Check progress via TLC (Silica gel; Eluent: 30% EtOAc in Hexanes).

-

Starting Material (o-Vanillin): Higher R_f (Aldehyde).

-

Product: Lower R_f (Alcohol).

-

Stain: KMnO₄ or 2,4-DNP (Aldehyde stains orange/red; Product does not stain with DNP).

-

Step 4: Quenching & Workup

-

Cool the mixture back to 0°C.

-

Dropwise add 1M HCl until the pH reaches ~5–6.

-

Caution: Vigorous bubbling (H₂ gas) will occur as excess borohydride is destroyed.

-

Solubility Note: Acidification protonates the phenolate, ensuring the product is in its neutral, organic-soluble form.

-

-

Evaporate the bulk of the ethanol under reduced pressure (Rotary Evaporator).

-

Dilute the residue with 20 mL water and extract with 3 x 20 mL Dichloromethane (DCM) .

-

Combine organic layers, wash with 10 mL saturated brine , and dry over anhydrous Na₂SO₄ .

-

Filter and concentrate in vacuo to yield the crude solid.

Purification

The crude product is often pure enough (>95%) for many applications. For analytical grade (>98%):

-

Recrystallization: Dissolve in a minimum amount of hot Ethyl Acetate/Hexane (1:3) or hot water. Cool slowly to 4°C.

-

Yield Expectation: 85–95%.

Figure 2: Step-by-step experimental workflow for the reduction protocol.

Alternative Route: Hydroxymethylation of Guaiacol

While the reduction route is superior for purity, the hydroxymethylation of guaiacol is relevant for understanding industrial contaminants or bulk synthesis.

-

Reagents: Guaiacol + Formaldehyde (aq).[9]

-

Catalyst:

-

Basic Oxides (CaO, MgO): Favor ortho -attack (Position 6), yielding the target o-vanillyl alcohol.

-

Zeolites/Acids: Favor para -attack (Position 4), yielding vanillyl alcohol.

-

-

Selectivity Challenge: This method frequently produces mixtures of the ortho (target), para (isomer), and di-substituted products. Separation requires tedious fractional crystallization or chromatography.

-

Recommendation: Avoid this route for small-scale, high-purity needs.

Characterization & Quality Control

Verify the identity of the synthesized compound using the following parameters.

Physical Data

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 61–63 °C .[3] (Distinct from Vanillyl Alcohol, which melts at 110–117 °C).[10]

NMR Spectroscopy (Expected Shifts in CDCl₃)

Unlike the aldehyde precursor, the alcohol lacks the downfield signal at ~10 ppm.

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration |

| Aromatic H | 6.70 – 6.90 | Multiplet | 3H |

| Phenolic -OH | ~6.00 | Broad Singlet | 1H |

| Benzylic -CH₂- | 4.60 – 4.80 | Singlet | 2H |

| Methoxy -OCH₃ | 3.80 – 3.90 | Singlet | 3H |

| Alcohol -OH | 2.00 – 3.00 | Broad (variable) | 1H |

Stability & Storage

-

Oxidation Sensitivity: Benzylic alcohols are susceptible to air oxidation back to the aldehyde or carboxylic acid over long periods.

-

Storage: Store in a tightly sealed vial, protected from light, at 2–8°C .

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 4383-05-5).[3] Retrieved from

-

National Institute of Standards and Technology (NIST). this compound Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[11] Retrieved from

-

TCI Chemicals. Product Data: this compound. Retrieved from

-

Cavani, F., et al. (2002).[9] A note on the role of methanol in the homogeneous and heterogeneous acid-catalyzed hydroxymethylation of guaiacol. ResearchGate. Retrieved from

-

Adler, E., et al. (1955).[2] Periodate Oxidation of Guaiacol Compounds. Acta Chemica Scandinavica. (Foundational work on guaiacyl alcohol synthesis).

Sources

- 1. researchgate.net [researchgate.net]

- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 3. 2-羟基-3-甲氧基苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Methoxybenzyl alcohol(612-16-8) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. reddit.com [reddit.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. chegg.com [chegg.com]

- 11. This compound [webbook.nist.gov]

Technical Monograph: Physicochemical Profiling of 2-Hydroxy-3-methoxybenzyl Alcohol

[1]

Structural Identity & Nomenclature

This compound is a regioisomer of the more common vanillyl alcohol.[1][2] Its structural uniqueness lies in the ortho positioning of the hydroxymethyl group relative to the phenolic hydroxyl, and the meta positioning of the methoxy group.[1][2] This specific arrangement facilitates strong intramolecular hydrogen bonding, distinct from its isomers.[1][2]

| Identifier | Designation |

| IUPAC Name | 2-(Hydroxymethyl)-6-methoxyphenol |

| Common Synonyms | o-Vanillyl alcohol; 3-Methoxysalicyl alcohol; 2-Hydroxy-3-methoxybenzenemethanol |

| CAS Registry Number | 4383-05-5 |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| SMILES | COc1cccc(CO)c1O |

| InChI Key | OSZHSESNQIMXMZ-UHFFFAOYSA-N |

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models.

Solid-State & Thermodynamic Profile

Unlike p-vanillyl alcohol (MP ~113°C), the ortho isomer exhibits a significantly lower melting point due to intramolecular hydrogen bonding disrupting the intermolecular lattice network.[1][2]

| Property | Value / Range | Condition / Note |

| Physical State | Crystalline Solid | Powder or fine needles |

| Color | White to Off-White | Oxidizes to pale yellow upon air exposure |

| Melting Point | 61 – 63 °C | Sharp transition; indicates high purity |

| Boiling Point | 135 °C | @ 0.2 mmHg (Vacuum distillation required) |

| Boiling Point (Est.) | 162 °C | @ 12 mmHg |

| Density | ~1.17 g/cm³ | Predicted |

| Flash Point | > 110 °C | Not flammable under standard handling |

Solubility & Solution Chemistry

The compound is amphiphilic but leans towards lipophilicity due to the methoxy group and the aromatic ring.[1][2]

-

Primary Solvents (High Solubility): Methanol, Ethanol, DMSO, DMF, Ethyl Acetate.

-

Secondary Solvents (Moderate Solubility): Dichloromethane, Diethyl Ether.[1][2]

-

Poor Solvents: Water (Sparingly soluble cold; moderately soluble hot), Hexanes.[1][2]

-

Partition Coefficient (LogP): ~0.7 – 1.1 (Experimental estimates vary; indicates good membrane permeability).[1][2]

-

Acidity (pKa): ~9.5 – 10.0 (Phenolic OH).[1][2] The ortho hydroxymethyl group may slightly perturb acidity via H-bonding compared to phenol (pKa 9.95).[1][2]

Spectroscopic Characterization

Validation of the compound identity requires a multi-modal approach. The following spectral features are diagnostic.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃, 400 MHz

-

¹H NMR (Proton):

-

¹³C NMR (Carbon):

Mass Spectrometry (GC-MS / ESI)

Synthesis & Purification Protocol

The most reliable route to high-purity this compound is the chemoselective reduction of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).[1]

Reaction Mechanism

The reaction utilizes Sodium Borohydride (NaBH₄) as a hydride donor.[1][2] The phenoxide anion is generated first to solubilize the starting material and activate the carbonyl.[1][2]

Figure 1: Chemoselective reduction pathway from o-vanillin to the target alcohol.

Step-by-Step Methodology

Reagents: o-Vanillin (10 mmol), NaBH₄ (15 mmol), Ethanol (Abs.), 1M NaOH, 1M HCl.

-

Solubilization: Dissolve 1.52 g of o-vanillin in 10 mL of Ethanol. Add 5 mL of 1M NaOH. The solution will turn bright yellow (phenoxide formation).[1][2]

-

Reduction: Cool the solution to 0°C in an ice bath. Slowly add NaBH₄ (0.57 g) in small portions over 15 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (SiO₂; Hexane:EtOAc 1:1).[1][2]

-

Quenching: Cool back to 0°C. Acidify dropwise with 1M HCl until pH ~2-3. This destroys excess borohydride and protonates the phenoxide.[1][2]

-

Isolation:

-

Purification: Recrystallize from a minimal amount of hot Toluene or an EtOAc/Hexane mixture to obtain pure crystals (MP 61-63°C).

Reactivity & Stability Profile

Understanding the reactivity is crucial for storage and derivatization.[1][2]

Stability

-

Oxidation: Susceptible to air oxidation back to the aldehyde (o-vanillin) or the acid (o-vanillic acid) if stored improperly.[1][2]

-

Hygroscopicity: Slightly hygroscopic.[1][2] Store in a desiccator.

-

Thermal: Stable up to melting point.[1][2] Decomposition may occur >150°C.[1][2]

Chemical Reactivity Flow

The compound possesses three reactive sites: the phenolic OH, the aliphatic OH, and the aromatic ring.[1][2]

Figure 2: Major reactivity pathways for derivatization.

Applications in Drug Development[1][2]

-

Pharmacophore Scaffold: Used in the synthesis of vanilloid receptor (TRPV1) modulators.[1][2] The ortho-substitution pattern alters binding affinity compared to standard vanilloids.[1][2]

-

Glycosyltransferase Probes: Acts as an acceptor substrate for UDP-dependent glycosyltransferases (e.g., UGT85B1) to study enzyme specificity and kinetics.[1][2]

-

Supramolecular Chemistry: The intramolecular H-bond (O-H[1][2]···O) serves as a model for studying proton transfer mechanisms in biological systems.[1][2]

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2] |

Handling Protocol:

References

-

Sigma-Aldrich. this compound Product Specification. Link

-

National Institute of Standards and Technology (NIST). Mass Spectrum and IR Data for this compound. NIST Chemistry WebBook.[1][2] Link

-

PubChem. Compound Summary: this compound (CID 78088).[1][2] National Library of Medicine.[1][2] Link

-

ChemicalBook. CAS 4383-05-5 Physicochemical Data Properties. Link

Biological Activity Profile: 2-Hydroxy-3-methoxybenzyl alcohol (o-Vanillyl Alcohol)

Executive Summary

2-Hydroxy-3-methoxybenzyl alcohol (CAS: 4383-05-5), also known as o-vanillyl alcohol, is a phenolic secondary metabolite structurally distinct from its common isomer, vanillyl alcohol. While often overshadowed by its parent aldehyde (o-vanillin), this compound exhibits a unique pharmacological profile characterized by potent Phospholipase A2 (PLA2) inhibition , making it a critical lead in anti-venom research. Additionally, it serves as a privileged scaffold for the synthesis of 12-Lipoxygenase (12-LOX) inhibitors and spiroepoxydienone-based chemotherapeutics.

This technical guide dissects the compound's biological mechanisms, specifically its role in neutralizing snake venom metalloproteases and its utility as a pharmacophore in drug discovery.

Chemical Identity & Physicochemical Properties

Understanding the structural constraints of o-vanillyl alcohol is vital for formulation and assay design. Unlike vanillin, the alcohol moiety confers distinct solubility and redox stability profiles.

| Property | Specification | Relevance to Bioactivity |

| IUPAC Name | 2-(Hydroxymethyl)-6-methoxyphenol | Ortho-positioning of hydroxymethyl facilitates intramolecular H-bonding. |

| CAS Number | 4383-05-5 | Unique identifier for sourcing high-purity standards. |

| Molecular Formula | C₈H₁₀O₃ (MW: 154.16 g/mol ) | Low MW allows for high membrane permeability (Lipinski compliant). |

| Solubility | Soluble in DMSO, Ethanol, MeOH; Sp. Sol. in H₂O | Requires organic co-solvent (e.g., 0.1% DMSO) for aqueous bioassays. |

| Stability | Susceptible to auto-oxidation to o-vanillin | Solutions must be prepared fresh or stored under inert gas (N₂). |

Mechanism of Action & Pharmacology

Phospholipase A2 (PLA2) Inhibition (Anti-Venom Activity)

The most authoritative biological activity of this compound is its ability to inhibit PLA2 enzymes found in Viper and Cobra venoms.

-

Mechanism: The compound binds to the active site of PLA2, preventing the hydrolysis of membrane phospholipids. This blockade inhibits the release of arachidonic acid, thereby stifling the downstream inflammatory cascade (prostaglandins/leukotrienes) and reducing venom-induced hemolysis and hemorrhage.

-

Structural SAR: The ortho-hydroxyl group relative to the hydroxymethyl side chain is critical. Comparative studies indicate that while the aldehyde form (o-vanillin) is active, the alcohol form retains significant anti-lethal efficacy with potentially lower electrophilic toxicity.

12-Lipoxygenase (12-LOX) Modulation

Derivatives of this compound (specifically amino-sulfonamide scaffolds) have been identified as nanomolar inhibitors of platelet-type 12-LOX.[1]

-

Therapeutic Target: 12-LOX is implicated in thrombosis, diabetes, and metastatic cancer.

-

Pharmacophore Role: The 2-hydroxy-3-methoxybenzyl moiety mimics the substrate transition state, chelating the active site iron or blocking the hydrophobic channel required for arachidonic acid oxidation.

Antioxidant & Antimicrobial Activity

Isolated from Propolis and Moringa oleifera, the compound acts as a radical scavenger.

-

Redox Cycling: It donates hydrogen atoms from the phenolic hydroxyl group to neutralize ROS (Reactive Oxygen Species).

-

Pro-drug Potential: In vivo, it may undergo oxidation back to o-vanillin, which possesses established bacteriostatic properties.

Visualization: Mechanism of Action

The following diagram illustrates the dual-pathway activity of o-vanillyl alcohol: direct enzyme inhibition (PLA2) and its role as a metabolic intermediate.

Caption: Pharmacological interaction map showing PLA2 inhibition, ROS scavenging, and metabolic interconversion.

Experimental Protocols

Protocol A: In Vitro PLA2 Inhibition Assay

Validates the anti-venom potential of the compound.

Reagents:

-

Snake Venom Source (e.g., Daboia russelii or Naja naja lyophilized venom).

-

Substrate: Egg yolk phospholipids or synthetic chromogenic substrate (4-nitro-3-octanoyloxy-benzoic acid).

-

Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM CaCl₂.

Workflow:

-

Enzyme Preparation: Dissolve lyophilized venom in Tris-HCl buffer to a final concentration of 1 mg/mL. Keep on ice.

-

Inhibitor Incubation:

-

Prepare this compound stock in DMSO.

-

Incubate venom (100 µL) with varying concentrations of the compound (10–200 µM) for 30 minutes at 37°C .

-

Control: Venom + DMSO (Vehicle).

-

-

Substrate Addition: Add 1 mL of substrate emulsion to the reaction mixture.

-

Measurement:

-

Incubate for 15 minutes at 37°C.

-

Stop reaction (if using endpoint) or measure kinetics continuously at 425 nm (for chromogenic substrates) or titrate released fatty acids (egg yolk method).

-

-

Calculation:

-

% Inhibition =

. -

Calculate IC₅₀ using non-linear regression.

-

Protocol B: Evaluation of Cytotoxicity (MTT Assay)

Ensures the compound acts on the target without killing host cells.

Reagents:

-

Cell Line: HEK293 (Normal kidney) or RAW 264.7 (Macrophage).

-

MTT Reagent (5 mg/mL in PBS).

Workflow:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Treat cells with serial dilutions of this compound (0–500 µM).

-

Note: Ensure final DMSO concentration < 0.5%.

-

-

Incubation: Incubate for 24h or 48h at 37°C, 5% CO₂.

-

Development:

-

Add 20 µL MTT solution per well. Incubate 4h.

-

Remove media, dissolve formazan crystals in 150 µL DMSO.

-

-

Read: Measure Absorbance at 570 nm .

-

Analysis: Plot dose-response curve. A safe therapeutic window requires an IC₅₀ (cytotoxicity) >> IC₅₀ (PLA2 inhibition).

Data Summary: Comparative Activity

The following table summarizes the activity of o-vanillyl alcohol compared to related phenolic compounds.

| Compound | Target | Activity Type | Potency (Est.) | Source/Reference |

| This compound | Snake Venom PLA2 | Inhibitor | High | Dhananjaya et al.[1][2] [1] |

| o-Vanillin (Aldehyde form) | Snake Venom PLA2 | Inhibitor | High | Dhananjaya et al. [1] |

| Vanillyl Alcohol (p-isomer) | Antioxidant | Scavenger | Moderate | General Literature |

| 12-LOX Inhibitor Derivatives | 12-Lipoxygenase | Inhibitor | Nanomolar (IC₅₀ < 100 nM) | Google Patents [2] |

References

-

Molecular modeling and snake venom phospholipase A2 inhibition by phenolic compounds: Structure-activity relationship. Source: National Institutes of Health (NIH) / PubMed Context: Identifies this compound as a key active compound against venom-induced pathophysiological changes.[2] URL:[Link]

-

4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives as 12-lipoxygenase inhibitors. Source: Google Patents (WO2015054662A1) Context: Describes the use of the 2-hydroxy-3-methoxybenzyl scaffold to create potent 12-LOX inhibitors for diabetes and cancer.[1] URL:

-

Characterization and metabolomic profiling of endophytic bacteria isolated from Moringa oleifera. Source: NIH / PubMed Central Context: Identifies the compound as a natural metabolite with antioxidant potential in plant extracts. URL:[Link]

-

One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones. Source: ACS Omega Context: Details the use of o-vanillyl alcohol as a synthetic equivalent for generating complex bioactive spiro-compounds. URL:[Link]

Sources

- 1. WO2015054662A1 - 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives as 12-lipoxygenase inhibitors - Google Patents [patents.google.com]

- 2. Molecular modeling and snake venom phospholipase A2 inhibition by phenolic compounds: Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Synthon: A Guide to the Applications of 2-Hydroxy-3-methoxybenzyl Alcohol in Organic Synthesis

For the discerning researcher, scientist, and drug development professional, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the myriad of available synthons, 2-Hydroxy-3-methoxybenzyl alcohol, also known as o-vanillyl alcohol, emerges as a particularly versatile and valuable scaffold. Its unique arrangement of a primary alcohol, a phenolic hydroxyl group, and a methoxy ether on an aromatic ring provides a rich tapestry of reactivity, enabling access to a diverse array of complex molecules, including fragrances, pharmaceuticals, and agrochemicals.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes, field-proven protocols, and mechanistic insights to empower your next synthetic endeavor.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is the bedrock of any successful synthesis. This compound is a white to off-white crystalline solid with a melting point of 61-63 °C and a boiling point of 135 °C at 0.2 mmHg. Its solubility in methanol and other polar organic solvents facilitates its use in a variety of reaction conditions.[2]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | |

| Molecular Weight | 154.16 g/mol | |

| Melting Point | 61-63 °C | |

| Boiling Point | 135 °C / 0.2 mmHg | |

| Appearance | White to almost white powder/crystal | [2] |

| Solubility | Soluble in methanol | [2] |

Safety and Handling: this compound is classified as an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. The primary route to this compound is through the reduction of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This transformation is typically achieved with high efficiency using a mild reducing agent such as sodium borohydride.

Protocol 1: Synthesis of this compound from o-Vanillin

This protocol is adapted from the well-established reduction of the isomeric vanillin and is expected to proceed with similar efficiency.

Reaction Scheme:

Sources

Application Note: Analytical Strategies for 2-Hydroxy-3-methoxybenzyl Alcohol

This Application Note provides a comprehensive analytical framework for the detection and quantification of 2-Hydroxy-3-methoxybenzyl alcohol (CAS: 4383-05-5), also known as o-vanillyl alcohol.

This compound is a structural isomer of the more common vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol). Accurate discrimination between these isomers is critical in drug metabolism studies and impurity profiling of vanillin-derived pharmaceuticals.

Executive Summary & Compound Profile

This compound is a bifunctional phenolic alcohol. Its proximity of the hydroxyl group to the methoxy group (ortho-position) creates unique intramolecular hydrogen bonding effects that distinguish its chromatographic behavior from its para-isomer (vanillyl alcohol).

Chemical Profile

| Property | Specification | Notes |

| Common Name | o-Vanillyl Alcohol | Distinct from Vanillyl Alcohol (p-isomer) |

| CAS Number | 4383-05-5 | Essential for registry verification |

| Formula | C₈H₁₀O₃ | MW: 154.16 g/mol |

| pKa (Calc.) | ~9.9 (Phenolic OH) | Weakly acidic; requires pH control in HPLC |

| LogP | ~0.7 - 1.1 | Moderately polar; suitable for Reversed-Phase LC |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in pure water |

| Stability | Sensitive to Oxidation | Can oxidize to o-vanillin (aldehyde) |

Sample Preparation Protocols

Effective sample preparation is the primary determinant of assay sensitivity. Due to the compound's phenolic nature, it is susceptible to oxidation; all solvents should be degassed, and samples kept at 4°C.

Protocol A: Biological Matrix (Plasma/Tissue) - Liquid-Liquid Extraction (LLE)

Best for: Bioanalysis, PK studies (High Sensitivity)

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

-

Internal Standard (IS): Add 10 µL of 2-Hydroxybenzyl alcohol-d4 (or similar deuterated analog) at 10 µg/mL.

-

Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex for 30s.

-

Extraction: Add 500 µL of Ethyl Acetate .

-

Rationale: Ethyl acetate efficiently extracts neutral phenolic alcohols while leaving more polar matrix components behind.

-

-

Agitation: Shake/Vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Concentration: Transfer the upper organic layer to a clean glass vial. Evaporate to dryness under Nitrogen stream at 35°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Protocol B: Drug Substance/Reaction Mix - Dilute & Shoot

Best for: CMC, Impurity Profiling (High Throughput)

-

Weighing: Dissolve 10 mg of sample in 10 mL of Methanol (Stock A: 1 mg/mL).

-

Filtration: Filter through a 0.22 µm PTFE syringe filter.

-

Note: Do not use Nylon filters, as phenols may bind non-specifically.

-

-

Dilution: Dilute Stock A to target concentration (e.g., 50 µg/mL) using Water/Methanol (80:20).

Method A: HPLC-UV/MS (Quantitative)

This method utilizes Reversed-Phase Chromatography (RPC).[1] The critical parameter is the pH of the mobile phase; it must be kept acidic (pH < 4) to keep the phenolic hydroxyl group protonated, ensuring sharp peak shape and retention.

Chromatographic Conditions

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2-5 µL |

| Detection | UV @ 280 nm (Primary), 230 nm (Secondary) |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5% | Equilibration |

| 1.0 | 5% | Load |

| 8.0 | 95% | Elution of Analytes |

| 10.0 | 95% | Wash |

| 10.1 | 5% | Re-equilibration |

| 13.0 | 5% | End |

Mass Spectrometry (MS) Parameters (Optional)

For trace analysis, couple the HPLC to a Triple Quadrupole MS.

-

Ionization: Electrospray Ionization (ESI)

-

Polarity: Negative Mode (Phenols ionize best in negative mode: [M-H]⁻).

-

Precursor Ion: m/z 153.1 ([M-H]⁻)

-

Product Ions:

-

Quantifier: 138.1 (Loss of -CH3)

-

Qualifier: 123.1 (Loss of -CH2O)

-

Method B: GC-MS (Metabolite ID & Impurity Profiling)

Direct injection of this compound into GC is possible but often leads to tailing due to the two hydroxyl groups. Silylation is the gold standard for creating a volatile, stable derivative.

Derivatization Protocol (TMS)

-

Dryness: Ensure sample residue is completely dry (water inhibits silylation).

-

Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Solvent: Add 50 µL of anhydrous Pyridine.

-

Reaction: Incubate at 60°C for 30 minutes.

-

Mechanism: Replaces active protons on -OH groups with -Si(CH3)3 groups, forming the di-TMS derivative.

-

-

Analysis: Inject 1 µL directly into GC-MS.

GC-MS Conditions

| Parameter | Setting |

| Column | DB-5MS UI (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet Temp | 250°C (Splitless or Split 1:10) |

| Temp Program | 60°C (1 min) → 15°C/min → 300°C (3 min) |

| Transfer Line | 280°C |

| MS Source | EI (70 eV), 230°C |

| Target Ion | m/z 298 (Di-TMS Molecular Ion) |

Visual Workflows

Workflow 1: Analytical Decision Matrix

This diagram illustrates the logic for selecting the appropriate method based on sample type and sensitivity needs.

Caption: Decision tree for selecting LC-MS, HPLC-UV, or GC-MS based on matrix complexity and sensitivity requirements.

Workflow 2: Sample Preparation & Derivatization Logic

The chemical transformation required for robust GC-MS analysis.

Caption: Derivatization pathway converting the polar analyte into a volatile Di-TMS ether for GC-MS analysis.

Validation & Troubleshooting

Self-Validating System Checks (System Suitability)

To ensure data trustworthiness, every analytical run must include:

-

Resolution Check: If analyzing mixtures, ensure baseline resolution (

) between this compound and vanillyl alcohol (4-hydroxy isomer). -

Tailing Factor: Must be < 1.5. Higher tailing indicates silanol interactions (LC) or active sites in the liner (GC).

-

Carryover: Inject a blank solvent after the highest standard. Peak area must be < 0.1% of LLOQ.

Troubleshooting Guide

-

Issue: Split Peaks in HPLC.

-

Cause: Solvent mismatch. The sample solvent (e.g., 100% Methanol) is stronger than the initial mobile phase (5% ACN).

-

Fix: Reconstitute sample in starting mobile phase (Water/ACN 95:5).

-

-

Issue: Low Sensitivity in GC-MS.

-

Cause: Incomplete derivatization or moisture in the sample.

-

Fix: Dry sample thoroughly under Nitrogen; use fresh BSTFA.

-

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification & CAS 4383-05-5.[2][3] Retrieved from

-

NIST Chemistry WebBook. (n.d.).[4] this compound Spectral Data (IR, Mass Specs). National Institute of Standards and Technology.[2][4] Retrieved from

-

PubChem. (n.d.).[5] Compound Summary: this compound.[2][3][6][7] National Library of Medicine. Retrieved from

-

Biosynth. (n.d.). This compound: Applications in Pharmaceutical Testing. Retrieved from

-

SIELC Technologies. (n.d.). HPLC Separation of Phenolic Benzyl Alcohols on Mixed-Mode Columns. Retrieved from

Sources

- 1. Separation of 3-Hydroxy-2-methoxybenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 4383-05-5 | TCI AMERICA [tcichemicals.com]

- 4. This compound [webbook.nist.gov]

- 5. 3-Hydroxy-4-methoxybenzyl alcohol | C8H10O3 | CID 78089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4383-05-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. biosynth.com [biosynth.com]

Application Note: Strategic Utilization of 2-Hydroxy-3-methoxybenzyl Alcohol in Medicinal Chemistry

Topic: Application of 2-Hydroxy-3-methoxybenzyl alcohol in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS: 4383-05-5), also known as o-vanillyl alcohol, is a versatile phenolic scaffold in medicinal chemistry.[1][2] While often overlooked as a simple reduced form of o-vanillin, its true value lies in its ability to function as a stable precursor to reactive ortho-quinone methides (o-QMs) .

This guide details the application of this compound not merely as a building block, but as a strategic "masked" electrophile for constructing complex heterocyclic cores (e.g., chromans, spiro-epoxydienones) found in bioactive natural products like Platencin and Triptolide .

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-(Hydroxymethyl)-6-methoxyphenol |

| Common Names | o-Vanillyl alcohol, 3-Methoxysalicyl alcohol |

| CAS Number | 4383-05-5 |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc; Poorly soluble in water |

| pKa | ~9.9 (Phenolic OH) |

| Stability | Stable at RT; Acid-sensitive (generates o-QM); Light-sensitive (slow oxidation) |

Core Mechanistic Application: The ortho-Quinone Methide Strategy

The primary utility of this compound in drug discovery is its role as a precursor to o-Quinone Methides (o-QMs) . Unlike stable aldehydes, this alcohol can be activated in situ to form a transient, highly reactive species that undergoes rapid bond-forming reactions with nucleophiles.

Mechanism of Action

Under thermal or acidic conditions, the benzylic hydroxyl group is eliminated (facilitated by the lone pair of the ortho-phenolic oxygen), generating the o-QM. The 3-methoxy group plays a critical role by electronically stabilizing this intermediate, making the reaction tunable.

-

Nucleophilic Addition: The o-QM reacts with nucleophiles (thiols, amines, electron-rich arenes) to restore aromaticity, forming a functionalized benzyl derivative.

-

Cycloaddition: In the presence of electron-rich alkenes, the o-QM acts as a heterodiene in an inverse electron-demand hetero-Diels-Alder (HDA) reaction, yielding chromans —a privileged pharmacophore in medicinal chemistry.

Mechanistic Diagram (Graphviz)

Caption: Activation of this compound to o-QM and subsequent trapping pathways.

Advanced Application: Spiroepoxydienones in Natural Product Synthesis[3][4][5]

A specialized application of this scaffold is the Adler-Becker Oxidation . Treatment of this compound (or its aldehyde precursor followed by reduction) with periodate leads to oxidative dearomatization, yielding spiroepoxydienones .

-

Significance: These spiro-cycles are the core structural motifs of potent antibiotics like Platencin and anti-cancer agents like Triptolide .

-

Synthetic Utility: The 3-methoxy group directs the oxidation and stabilizes the resulting electrophilic core, allowing for further elaboration via Michael additions.

Synthetic Workflow: Platencin Core Construction

Caption: Oxidative dearomatization pathway to bioactive spiro-cores.

Experimental Protocols

Protocol A: High-Yield Synthesis of this compound

Use this protocol if the compound is not purchased or to prepare fresh material to avoid oxidation products.

Reagents:

-

o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) [1.0 equiv]

-

Methanol (anhydrous)

-

HCl (1M)

Procedure:

-

Dissolution: Dissolve o-vanillin (1.52 g, 10 mmol) in anhydrous Methanol (20 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

-

Reduction: Slowly add NaBH₄ (0.42 g, 11 mmol) portion-wise over 10 minutes. (Caution: Hydrogen gas evolution).

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

-

Quenching: Carefully quench excess hydride by adding water (5 mL) followed by 1M HCl until pH ~6.

-

Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Result: The product usually crystallizes as a white solid upon standing. Recrystallize from EtOAc/Hexanes if necessary. Yield: >90%.

Protocol B: In Situ Generation and Trapping of o-Quinone Methide

This protocol demonstrates the use of the alcohol as an alkylating agent for electron-rich nucleophiles (e.g., Indole).

Reagents:

-

This compound [1.0 equiv][1]

-

Indole (Nucleophile) [1.2 equiv]

-

Water (Solvent) - Green Chemistry Approach

-

Catalyst: None (Thermal) or mild acid (Acetic Acid)

Procedure:

-

Setup: In a pressure vial, suspend this compound (154 mg, 1.0 mmol) and Indole (140 mg, 1.2 mmol) in degassed water (5 mL).

-

Activation: Heat the mixture to 100°C for 12 hours. The water acts as a medium that promotes hydrophobic clustering, accelerating the reaction.

-

Mechanism: The alcohol dehydrates to the o-QM, which is immediately trapped by the indole at the C3 position.

-

Workup: Cool to RT. The product often precipitates. Filter the solid.

-

Purification: If no precipitate, extract with EtOAc. Purify via column chromatography (Hexanes/EtOAc).

-

Outcome: Formation of 3-(2-hydroxy-3-methoxybenzyl)indole.

References

-

Sigma-Aldrich. this compound Product Specification.Link

-

Nicolaou, K. C., et al. "Total Synthesis of Platencin." Journal of the American Chemical Society, 2008. Link

-

Singh, V., & Thomas, B. "o-Vanillyl alcohol as a synthetic equivalent of 2-methoxycyclohexa-2,4-dienones." Journal of the Chemical Society, Chemical Communications, 1992.[3][4][5] Link

-

Rosatella, A. A., & Afonso, C. A. M. "One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow." ACS Omega, 2022.[5] Link[5]

-

Wan, P., & Chak, B. "Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols." Journal of the Chemical Society, Perkin Transactions 2, 1986. Link

Sources

2-Hydroxy-3-methoxybenzyl Alcohol: A Versatile Building Block for Complex Molecule Synthesis

Application Note & Protocols

Introduction

2-Hydroxy-3-methoxybenzyl alcohol, also known as o-vanillyl alcohol, is a valuable and versatile building block in organic synthesis. Its unique arrangement of hydroxyl, methoxy, and benzyl alcohol functionalities on an aromatic ring provides a scaffold for the construction of a wide array of more complex molecules. This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, fragrances, and flavoring agents.[1] The strategic positioning of its functional groups allows for selective transformations, making it an attractive starting material for researchers and drug development professionals. This document provides an in-depth guide to the properties, reactivity, and applications of this compound, complete with detailed protocols for its use in key synthetic transformations.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Molecular Weight | 154.16 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 61-63 °C | |

| Boiling Point | 135 °C at 0.2 mmHg | |

| CAS Number | 4383-05-5 |

Spectroscopic Data: The structural features of this compound can be confirmed by various spectroscopic techniques. The NIST WebBook provides a reference mass spectrum (electron ionization) for this compound.[2] While a full spectral analysis is beyond the scope of this note, key expected signals are summarized below.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Signals |

| ¹H NMR | Signals corresponding to aromatic protons, a singlet for the methoxy group protons, a broad singlet for the phenolic hydroxyl proton, a triplet for the alcoholic hydroxyl proton, and a doublet for the benzylic methylene protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, and the benzylic carbon. |

| IR | Broad absorption band for the hydroxyl groups (phenolic and alcoholic), C-O stretching for the ether and alcohol, and characteristic peaks for the aromatic ring. |

| Mass Spec (EI) | A molecular ion peak at m/z 154, and characteristic fragmentation patterns.[2] |

Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The phenolic hydroxyl group is acidic and can be selectively deprotonated, while the benzylic alcohol can undergo oxidation or be converted into a good leaving group for nucleophilic substitution. The methoxy group is generally stable under many reaction conditions, and the aromatic ring can participate in electrophilic substitution reactions, although the activating hydroxyl and methoxy groups direct incoming electrophiles to specific positions.

The reactivity of phenolic aldehydes and alcohols is a broad and important area of organic chemistry.[3][4][5] The interplay between the hydroxyl and methoxy groups on the aromatic ring of this compound influences the electron density of the ring and the reactivity of the benzylic alcohol.

Application in the Synthesis of Complex Molecules

This compound is a precursor to o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a versatile building block in its own right, used in the synthesis of Schiff base ligands and other coordination compounds.[6][7] The oxidation of the benzyl alcohol to the corresponding aldehyde is a key transformation.

Protocol 1: Oxidation to o-Vanillin

The oxidation of benzyl alcohols to benzaldehydes is a fundamental reaction in organic synthesis.[8] This protocol describes a general method for the oxidation of this compound to o-vanillin.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Chromatography column

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add PCC (1.5 eq) or DMP (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts (if using PCC) or the periodinane byproducts.

-

Wash the silica gel pad with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure o-vanillin.

Causality behind Experimental Choices:

-

Anhydrous Conditions: PCC and DMP are moisture-sensitive reagents, and the presence of water can lead to side reactions and lower yields.

-

Inert Atmosphere: Prevents potential oxidation of the starting material or product by atmospheric oxygen.

-

Stoichiometry of Oxidant: A slight excess of the oxidizing agent is used to ensure complete conversion of the starting material.

-

Silica Gel Filtration: This is a crucial step to remove the non-volatile byproducts of the oxidation reaction, facilitating purification.

Application as a Protecting Group

The 2-hydroxy-3-methoxybenzyl (HMB) group can be used as a protecting group for alcohols. The introduction of the hydroxyl group on the benzyl moiety allows for modified cleavage conditions compared to a standard benzyl ether. The cleavage of benzyl-type ethers is a well-established and important transformation in organic synthesis.[9][10]

Protocol 2: Protection of an Alcohol with 2-Hydroxy-3-methoxybenzyl Bromide

This protocol first requires the conversion of the benzyl alcohol to the corresponding bromide, a common transformation in organic synthesis.[11]

Step 1: Synthesis of 2-Hydroxy-3-methoxybenzyl Bromide

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

-

Anhydrous diethyl ether or DCM

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether or DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add PBr₃ (0.4 eq) or SOBr₂ (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl bromide. This product is often used immediately in the next step without further purification.

Step 2: Protection of a Primary Alcohol

This procedure is a modification of the Williamson ether synthesis.[12]

Materials:

-

Alcohol to be protected

-

2-Hydroxy-3-methoxybenzyl bromide (from Step 1)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

To a stirred suspension of NaH (1.2 eq) in anhydrous THF or DMF in a round-bottom flask under an inert atmosphere, add a solution of the primary alcohol (1.0 eq) in the same solvent dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 2-hydroxy-3-methoxybenzyl bromide (1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 3: Comparison of Benzyl-type Protecting Groups for Alcohols

| Protecting Group | Introduction Conditions | Cleavage Conditions | Advantages | Disadvantages |

| Benzyl (Bn) | NaH, BnBr | H₂, Pd/C | Robust, stable to many reagents | Requires hydrogenation for cleavage |

| p-Methoxybenzyl (PMB) | NaH, PMBCl | DDQ, CAN, TFA | Cleavable under oxidative or acidic conditions | Sensitive to strong oxidants |

| 2-Hydroxy-3-methoxybenzyl (HMB) | NaH, HMBBr | Mildly acidic or specific oxidative conditions | Potentially more facile cleavage than Bn | Less common, cleavage conditions may need optimization |

Use in the Synthesis of Isovanillin Derivatives

This compound can also be a strategic starting material for the synthesis of isovanillin (3-hydroxy-4-methoxybenzaldehyde) derivatives.[13][14][15] This would typically involve protection of the benzylic alcohol, methylation of the phenolic hydroxyl group, deprotection of the benzylic alcohol, and subsequent oxidation to the aldehyde. The synthesis of vanillin and isovanillin derivatives is of great interest for the development of new therapeutic agents.[16][17][18]

Conclusion

This compound is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules. Its distinct functional groups offer multiple handles for chemical modification, allowing for its incorporation into a variety of synthetic strategies. The protocols and insights provided in this application note aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this versatile compound in their synthetic endeavors. The strategic application of this compound will undoubtedly continue to contribute to the advancement of organic synthesis and the discovery of novel molecules with important biological and material properties.

References

-

This compound. MySkinRecipes. [Link]

-

ortho-Vanillin. Wikipedia. [Link]

-

Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. ResearchGate. [Link]

- Method for preparing o-vanillin.

- A kind of new technique for synthesizing of isovanillin.

- Process for the preparation of hydroxybenzaldehydes.

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health. [Link]

-

Vanillin Synthesis from 4-Hydroxybenzaldehyde Article - "In the Laboratory" Journal of Chemical Education. University of Delaware. [Link]

- Synthesis method of m-methoxy benzyl alcohol.

-

3-Hydroxy-4-methoxybenzyl alcohol. PubChem. [Link]

-

Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. ACS Publications. [Link]

-

A theoretical study on the reactivity of phenols and aldehydes: Prospect of formaldehyde-free syntans. ResearchGate. [Link]

-

Alcohol Protecting Groups. University of Windsor. [Link]

- Process for the preparation of isovanillin.

-

Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Publications. [Link]

-

This compound. NIST WebBook. [Link]

-

ortho-Vanillin. Grokipedia. [Link]

-

Reactivity of Phenols. Chemistry LibreTexts. [Link]

-

Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. National Institutes of Health. [Link]

-

A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. ResearchGate. [Link]

-

Approaches to Iodinated Derivatives of Vanillin and Isovanillin. National Institutes of Health. [Link]

-

Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. ResearchGate. [Link]

-

Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters. ChemRxiv. [Link]

-

Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. ACS Publications. [Link]

-

Process for preparing isovanillin. European Patent Office. [Link]

-

Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. [Link]

-

Synthesis, spectral characterization and biological activities of Organotin(IV) complexes with ortho-vanillin-2-hydrazinopyridine (VHP). Scientific Research Publishing. [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

-

Reactivity of phenolic compounds towards free radicals under in vitro conditions. National Institutes of Health. [Link]

-

Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

-

Concurrent synthesis of vanillin and isovanillin. ResearchGate. [Link]

-

17.10: Reactions of Phenols. Chemistry LibreTexts. [Link]

-

Benzylation of hydroxyl groups by Williamson reaction. National Institutes of Health. [Link]

-

Protecting Groups List. SynArchive. [Link]

-

Protection of Alcohols. NROChemistry. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ortho-Vanillin - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. US4119671A - Process for the preparation of hydroxybenzaldehydes - Google Patents [patents.google.com]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

- 11. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

- 12. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CN107118087A - A kind of new technique for synthesizing of isovanillin - Google Patents [patents.google.com]

- 14. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. www1.udel.edu [www1.udel.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis of Bioactive Schiff Bases Derived from 2-Hydroxy-3-methoxybenzyl Alcohol

Content Type: Application Note & Detailed Protocol Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Process Chemists.

Executive Summary

This application note details the synthesis of Schiff bases (imines) utilizing 2-Hydroxy-3-methoxybenzyl alcohol (o-vanillyl alcohol) as the starting scaffold.

While Schiff bases are classically formed via the condensation of an aldehyde and an amine, the starting material here is a benzylic alcohol . Therefore, this guide presents two distinct synthetic pathways:

-

The "Gold Standard" Two-Step Protocol: Selective oxidation of the alcohol to o-vanillin (2-hydroxy-3-methoxybenzaldehyde), followed by condensation. This path offers maximum control over purity and is recommended for initial drug screening.

-

The "Green" One-Pot Protocol: Catalytic aerobic oxidative coupling, ideal for library generation and process scalability.

Chemical Context & Nomenclature

-

Starting Material: this compound (Reduced form of o-Vanillin).

-

Target Intermediate: 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin).[1][2]

-

Final Product: o-Vanillin-derived Schiff Bases (potential anticancer, antimicrobial, and antioxidant agents).[1][2]

Strategic Pathway Visualization

The following diagram outlines the decision matrix for selecting the appropriate synthetic route based on laboratory resources and purity requirements.

Figure 1: Synthetic workflow comparing the classical two-step oxidation-condensation route against the catalytic one-pot oxidative coupling.

Route A: The "Gold Standard" Two-Step Protocol

Best for: High purity requirements, complex amines, and rigorous structural characterization.

Phase 1: Selective Oxidation

The primary challenge is oxidizing the benzylic alcohol to the aldehyde without over-oxidizing to the carboxylic acid or affecting the phenol group. Activated Manganese Dioxide (MnO₂) is the reagent of choice due to its high chemoselectivity for benzylic alcohols.

-

Reaction: this compound + MnO₂

2-Hydroxy-3-methoxybenzaldehyde + H₂O + MnO -

Reagents: Activated MnO₂ (10-20 eq), Dichloromethane (DCM) or Acetone.

Protocol:

-

Preparation: Dissolve 10 mmol (1.54 g) of this compound in 50 mL of anhydrous DCM.

-

Addition: Add activated MnO₂ (100 mmol, ~8.7 g) in portions to the stirred solution. Note: Excess MnO₂ is required due to surface area dependence.

-

Reaction: Stir vigorously at room temperature (25°C) for 12–24 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The alcohol spot (

) should disappear, replaced by the aldehyde spot ( -

Workup: Filter the mixture through a pad of Celite to remove manganese oxides. Wash the pad with DCM.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude o-vanillin.

-

Purification: Recrystallize from water/ethanol or purify via flash column chromatography if necessary (though MnO₂ usually yields >90% purity).

Phase 2: Schiff Base Condensation

The isolated aldehyde is now condensed with a primary amine.

-

Reaction: o-Vanillin + R-NH₂

Imine + H₂O -

Reagents: Ethanol (absolute), Glacial Acetic Acid (cat.), Primary Amine.[3]

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5 mmol of the synthesized 2-Hydroxy-3-methoxybenzaldehyde in 20 mL of absolute ethanol.

-

Amine Addition: Add 5 mmol (1.0 eq) of the target primary amine (e.g., aniline, benzylamine, or amino acid derivative).

-

Catalysis: Add 2–3 drops of glacial acetic acid. Mechanism: Protonation of the carbonyl oxygen enhances electrophilicity.

-

Reflux: Heat the mixture to reflux (78°C) for 2–6 hours.

-

Visual Cue: A color change (often yellow to orange/red) typically indicates imine formation.

-

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate. The Schiff base typically precipitates.

-

Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

Route B: Advanced One-Pot Oxidative Coupling

Best for: Library synthesis, green chemistry compliance, and avoiding intermediate isolation.

This method utilizes a copper/TEMPO catalyst system to oxidize the alcohol in situ, with the resulting aldehyde immediately trapped by the amine.

-

Reagents: CuBr (5 mol%), TEMPO (5 mol%), bipyridine (5 mol%), K₂CO₃ (2 eq).

-

Solvent: Toluene or Acetonitrile.

-

Oxidant: Atmospheric Oxygen (Open flask).

Protocol:

-

Catalyst Mix: In a reaction tube, combine CuBr (0.05 mmol), bipyridine (0.05 mmol), and TEMPO (0.05 mmol) in 5 mL Toluene. Stir for 10 mins until a dark complex forms.

-

Substrate Addition: Add this compound (1.0 mmol), the primary amine (1.1 mmol), and K₂CO₃ (2.0 mmol).

-

Reaction: Heat to 80°C under an air atmosphere (balloon or open reflux) for 12–18 hours.

-

Workup: Cool, dilute with EtOAc, and wash with water/brine. Dry organic layer over Na₂SO₄ and concentrate.

-

Purification: Requires column chromatography as the crude will contain catalyst residues.

Critical Control Points & Troubleshooting

| Parameter | Critical Limit | Consequence of Deviation | Corrective Action |

| Moisture (Step 2) | < 0.5% Water | Hydrolysis of the imine back to aldehyde/amine. | Use molecular sieves (3Å) or Dean-Stark trap during reflux. |

| Oxidation Time | Monitor via TLC | Over-exposure to oxidants (especially if using KMnO4/Cr) can degrade the phenol. | Stick to MnO₂ or IBX; quench immediately upon TLC completion. |

| Amine Basicity | pKa > 8 preferred | Weak nucleophiles (e.g., nitro-anilines) react poorly. | Increase reflux time; use toluene with Dean-Stark to drive equilibrium. |

| pH (Condensation) | pH 4.0 – 5.0 | Too acidic protonates the amine (deactivating it); too basic fails to activate carbonyl. | Maintain "catalytic" acetic acid; do not use strong mineral acids. |

Characterization Criteria (QC)

To validate the synthesis of the Schiff base, look for these specific spectral signatures:

FT-IR Spectroscopy

-

Target Signal: A strong, sharp band at 1600–1640 cm⁻¹ .

-

Assignment: C=N stretching vibration (Azomethine).

-

Differentiation: Disappearance of the broad O-H stretch of the benzyl alcohol (unless phenolic OH remains) and disappearance of the C=O stretch of the intermediate aldehyde (approx. 1660–1680 cm⁻¹).

¹H-NMR Spectroscopy (DMSO-d₆ or CDCl₃)

-

Azomethine Proton (-CH=N-): A singlet appearing between δ 8.0 – 9.0 ppm . This is the definitive proof of Schiff base formation.

-

Phenolic Proton (-OH): A broad singlet, typically δ 12.0 – 14.0 ppm (often downfield due to intramolecular hydrogen bonding with the imine nitrogen).

-

Methoxy Group (-OCH₃): Singlet at δ 3.7 – 3.9 ppm .

UV-Vis Spectroscopy

-

Transitions: Bands around 280–350 nm (π

π) and >400 nm (n

Biological Applications & Relevance

Schiff bases derived from o-vanillin are "privileged scaffolds" in medicinal chemistry due to the presence of the ortho-hydroxy group relative to the imine, which facilitates metal chelation and biological interaction.

-

Antimicrobial Activity: The azomethine linkage (-N=CH-) is essential for binding to bacterial enzymes. o-Vanillin derivatives show enhanced activity against S. aureus and E. coli compared to non-hydroxylated analogs [1, 2].

-

Anticancer Potential: These compounds act as ligands for transition metals (Cu, Zn, Ni). The resulting complexes often exhibit cytotoxicity against tumor cell lines (e.g., MCF-7) by intercalating DNA or generating reactive oxygen species (ROS) [3].

-

Fluorescent Probes: Due to the "Enol-Imine" to "Keto-Amine" tautomerism (ESIPT mechanism), these molecules are used as fluorescent sensors for detecting metal ions like Al³⁺ and Zn³⁺ in biological systems [4].

References

-

Hassan, A.M., & Said, A.O. (2021).[2] Importance of the Applicability of o-Vanillin Schiff Base Complexes: Review. Advanced Journal of Chemistry, Section A, 4(2), 87-103.[2] Link

-

Ravesh, A., Singh, V., & Malhotra, R. (2016).[4] Substituted o-vanillin Schiff base derived organotin(IV) complexes: Synthesis, characterization, antimicrobial evaluation and QSAR studies. Archives of Natural and Medicinal Chemistry, 1, 101.[4] Link

-

Faghih, Z., et al. (2025).[1] Ortho-vanillin Schiff base and its metal complexes: Antibacterial, antifungal, antioxidant and anticancer applications.[1][2] ResearchGate Review. Link

-

Das, S., et al. (2025). Synthesis of a new Schiff base probe: Crystal structure and spectral properties. Journal of Chemical Sciences. Link

-

Zablowsky, E., et al. (2010).[5] Oxidation of Vanillyl Alcohol to Vanillin using TEMPO. The Chemical Educator, 15, 115–116.[5] Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Hydroxy-3-methoxybenzyl alcohol

The following guide is structured as a Technical Support Knowledge Base for researchers working with o-Vanillyl Alcohol. It prioritizes troubleshooting and mechanistic understanding over generic recipes.

Ticket Subject: Purification & Isolation Troubleshooting Status: Open Agent: Senior Application Scientist, Organic Synthesis Division

Rapid Triage: Diagnosis & Immediate Actions

Use this decision matrix to identify your specific issue before proceeding to protocols.

Q1: My crude product is a sticky yellow oil/gum, not a solid. Is this normal?

Status: Common Issue (Borate Complex or Solvent Trap)

-

The Science: The reduction of o-vanillin with NaBH₄ forms a tetraalkoxyborate intermediate. In o-vanillyl alcohol, the ortho relationship between the phenolic hydroxyl and the new benzylic alcohol allows for a stable, 6-membered chelate ring with boron. This complex is often an oil and is resistant to mild hydrolysis.

-

Immediate Action:

-

Check pH: Ensure the aqueous layer during workup was acidified to pH < 6 (using 1M HCl or 10% H₂SO₄).

-

Hydrolysis Time: Did you stir the acidic mixture? It requires 15–30 minutes of vigorous stirring to break the B–O bonds.

-

Solvent Trap: If the product is clean by TLC but oily, it may be supercooled or trapping solvent (ethanol). Triturate (scratch) the oil with cold Hexane or Pentane to induce nucleation.

-

Q2: I obtained a solid, but the melting point is ~110°C. The literature says ~62°C.

Status: Critical Identity Error

-

The Science: You likely have the para-isomer (Vanillyl Alcohol) or unreacted starting material.

-

Target: o-Vanillyl Alcohol (2-Hydroxy-3-methoxybenzyl alcohol)

MP: 61–65°C . -

Isomer: Vanillyl Alcohol (4-Hydroxy-3-methoxybenzyl alcohol)

MP: 113–115°C . -

Starting Material: o-Vanillin

MP: 40–42°C .

-

-

Immediate Action: Run a TLC. If the R_f matches the starting material, the reduction failed (wet NaBH₄?). If the MP is high, verify the CAS number of your starting material.

The Purification Workflow (Decision Tree)

The following logic gate determines the optimal purification route based on your crude material's state.

Figure 1: Purification Decision Tree. Use trituration for oils before attempting chromatography.

Detailed Protocols

Protocol A: Chemical Workup (The "Borate Breaker")

Use this if your product is oily or yield is low.

-

Quench: Cool the reaction mixture (EtOH/Water) to 0°C.

-

Acidify: Add 1M HCl dropwise until pH is ~5. Caution: H₂ gas evolution.

-

Hydrolysis: Remove the ice bath and stir vigorously for 20 minutes . This is the step most researchers skip, leading to "oily" products.

-

Extraction:

-

Evaporate most of the Ethanol (rotary evaporator).

-

Extract the aqueous residue with Ethyl Acetate (3 x volumes).

-

Critical Step: Wash the combined organic layer with Saturated Brine . The product has appreciable water solubility; brine forces it into the organic phase ("Salting Out").

-

-

Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Recrystallization (The Gold Standard)

Recommended for removing trace starting material or color.

Why not Water? While many phenols recrystallize from water, o-vanillyl alcohol has a low melting point (~62°C). If you use boiling water (100°C), the product will melt into an oil before it dissolves ("oiling out"), forming a biphasic mess that is hard to crystallize upon cooling.

Recommended Solvent System: Toluene or Ethyl Acetate/Hexane .

-

Dissolution: Place crude solid in a flask. Add minimal Toluene (or EtOAc) and heat gently to 50–55°C (do not exceed 60°C to avoid melting the bulk solid if impurities lower the MP).

-

Filtration: If there are insoluble particles (boric acid salts), filter the warm solution.

-

Crystallization:

-

Toluene: Allow to cool slowly to room temperature. If no crystals form, cool to 4°C.

-

EtOAc/Hexane: Dissolve in minimal warm EtOAc. Add warm Hexane dropwise until the solution becomes slightly cloudy (turbid). Let it cool.

-

-

Collection: Filter the white needles/prisms and wash with cold Hexane.

Protocol C: Flash Chromatography (The "Nuclear Option")

Use if the product is dark or contains significant side products.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane : Ethyl Acetate (Start at 80:20, gradient to 60:40).

-

Rf Values (Approximate in 70:30 Hex:EtOAc):

-

o-Vanillin (Aldehyde): ~0.6 (Higher, less polar).

-

o-Vanillyl Alcohol (Product): ~0.3 (Lower, more polar due to extra H-bonding).

-

Technical Data & Validation

Verify your product against these standards.

Physical Properties Comparison

| Property | o-Vanillyl Alcohol (Target) | p-Vanillyl Alcohol (Common Confusion) | o-Vanillin (Starting Material) |

| CAS | 4383-05-5 | 498-00-0 | 148-53-8 |

| Structure | 2-OH, 3-OMe | 4-OH, 3-OMe | 2-OH, 3-OMe (Aldehyde) |

| Melting Point | 61 – 65 °C | 113 – 115 °C | 40 – 42 °C |

| Appearance | White Crystal/Powder | White/Beige Powder | Yellow Needles |

| Solubility | Soluble in MeOH, EtOAc | Soluble in H₂O (hot), EtOH | Soluble in most organics |

Mechanistic Insight: The Borate Trap

The following diagram illustrates why the ortho isomer is prone to forming stable borate complexes that mimic "oils."

Figure 2: The hydrolysis step breaks the stable chelate ring formed between the Boron atom and the ortho-oxygen atoms.

References

-

TCI Chemicals. Product Specification: this compound (H1273). Retrieved from .

-

Sigma-Aldrich. Product Detail: this compound (4383-05-5). Retrieved from .

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 125308039: this compound. Retrieved from .

-

ScienceMadness. Sodium Borohydride Reduction of Vanillin (General Mechanism). Retrieved from .

Technical Support Center: Synthesis of 2-Hydroxy-3-methoxybenzyl Alcohol

Ticket Subject: Troubleshooting Impurities & Yield Loss in o-Vanillyl Alcohol Synthesis

Welcome to the Technical Support Hub. This guide addresses the specific chemical challenges encountered during the reduction of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) to 2-hydroxy-3-methoxybenzyl alcohol (also known as o-vanillyl alcohol).

While the reduction of benzaldehydes with sodium borohydride (NaBH

Part 1: The Core Reaction & Failure Modes

The Standard Protocol

Reagents: o-Vanillin, NaBH

The reaction proceeds through a tetraalkoxyborate intermediate. The critical failure point typically occurs not during the reduction, but during the quenching/hydrolysis step .

Critical Side Reaction: Acid-Catalyzed Self-Condensation